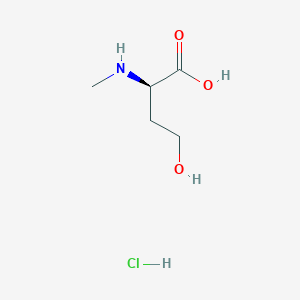

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

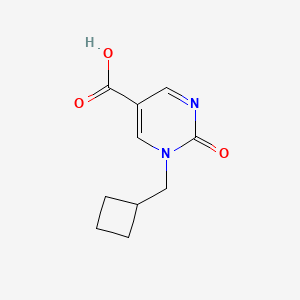

“(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It has a molecular weight of 153.61 . This compound is available for research use.

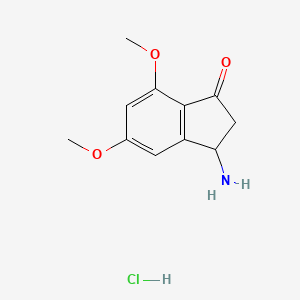

Molecular Structure Analysis

The molecular structure of “(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride” consists of a carboxylic acid group (-COOH), a methylamino group (-NHCH3), and a hydroxyl group (-OH) attached to a butanoic acid backbone .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride” include a molecular weight of 153.61 . The compound is a solid at room temperature . The melting point is not specified in the retrieved data .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- (2R)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride and similar compounds have been utilized in the synthesis of various derivatives with potential applications. For instance, esters and N-methylamides of related acids have been synthesized, serving as analogs of strobilurins, which are fungicidal antibiotics (Zakharychev et al., 1999).

Antimicrobial and Antifungal Activity

- Derivatives of (2R)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride have shown significant antimicrobial and antifungal activities. In a study, certain compounds exhibited potent activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Molecular Docking and Structural Studies

- Molecular docking and structural studies have been conducted on derivatives of this compound. These studies provide insights into the stability, reactivity, and potential for biological activities of these derivatives, including their role in inhibiting growth factors and other biological targets (Vanasundari et al., 2018).

Hydrolysis and Chemical Reactions

- The compound and its derivatives have been studied for their chemical reactions, such as hydrolysis. For example, research has shown how weak small organic acids, including butanoic acid, can accelerate the hydrolysis of polyamides (Hocker et al., 2014).

Synthesis of Agricultural Chemicals

- It has been used in the synthesis of agricultural chemicals like Glufosinate, a herbicide, indicating its utility in developing environmentally significant compounds (Sakakura et al., 1991).

Enzyme Catalysis and Process Intensification

- Enzyme catalysis and process intensification studies involving derivatives of this compound have been conducted. These studies focus on reactions like esterification and their efficiency under different conditions, including the use of microwave irradiation (Shinde & Yadav, 2014).

Metabolic Pathway Studies

- The compound has been a subject of study in understanding metabolic pathways in organisms, such as its transformation and metabolite formation in rats, which is crucial for understanding its effects in biological systems (Crayford & Hutson, 1972).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2R)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVSUEAZNIFFDT-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CCO)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B2940625.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/no-structure.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940629.png)

![4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2940634.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)